1,2-Dihydrobenzo[c]azepin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydro-2-benzazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-6H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZCCQBSLMGDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Isomerism, and Structural Classification of Benzoazepinones
Standard IUPAC Nomenclature and Positional Isomerism within Benzoazepinone Derivatives
The systematic naming of benzoazepinones follows the principles of fused heterocyclic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The name itself is a composite, indicating the fusion of a "benzo" (benzene) ring with an "azepinone" (a derivative of azepine) ring system. egpat.com
The nomenclature rules specify:
Fusion Prefix: "Benzo" indicates the presence of a fused benzene (B151609) ring. egpat.com
Parent Heterocycle: "Azepine" denotes a seven-membered ring containing one nitrogen atom. egpat.com The "-one" suffix signifies a carbonyl group on this ring.
Locants: Numbers are used to indicate the positions of heteroatoms (nitrogen), carbonyl groups, and points of saturation (dihydro, tetrahydro, etc.). The numbering of the fused ring system typically starts at an atom adjacent to a fusion point, proceeding in a way that gives heteroatoms the lowest possible numbers. egpat.com
Fusion Letter: A letter in brackets, such as [b], [c], or [d], indicates the face of the parent heterocycle (the azepine ring) to which the benzene ring is fused.
Positional isomerism in benzoazepinone derivatives is common and arises from the different possible locations of the nitrogen atom, the carbonyl group, and any substituents on the bicyclic framework. For instance, while the subject compound is a benzo[c]azepinone, isomers exist where the benzene ring is fused to other faces of the azepine ring. Furthermore, within the same skeletal framework, the nitrogen and carbonyl group can occupy different positions, giving rise to a variety of positional isomers. The study of designer benzodiazepines, which share a related core structure, highlights the importance of differentiating between such positional isomers, as they can have distinct properties and legal classifications. researchgate.netnih.gov
The table below illustrates some positional isomers within the dihydrobenzoazepinone family, showcasing the systematic application of IUPAC nomenclature.
| Compound Name | Nitrogen Position | Carbonyl Position | Fusion Type |
| 1,2-Dihydrobenzo[c]azepin-3-one | 2 | 3 | [c] |
| 2,3-Dihydro-1H-benzo[b]azepin-4-one | 1 | 4 | [b] |
| 1,3-Dihydro-2H-benzo[d]azepin-2-one | 2 | 2 | [d] |
| 1,5-Dihydro-2H-benzo[b]azepin-2-one | 2 | 2 | [b] |
Considerations of Regioisomeric and Skeletal Variants of Benzoazepinones
Beyond simple positional isomerism, benzoazepinones can exhibit more profound structural variations, including regioisomerism and skeletal isomerism.
Regioisomerism primarily concerns the relative positions of functional groups or substituents on the ring. For example, in a substituted this compound, a substituent on the benzene ring could be at position 6, 7, 8, or 9, each creating a distinct regioisomer with potentially different chemical and physical properties. Studies on other aromatic systems, such as nitro-substituted benzamides, have shown that the relative positioning of functional groups significantly influences molecular geometry and intermolecular interactions. mdpi.com This principle also applies to the benzoazepinone skeleton, where substituent placement can alter the molecule's electronic properties and steric profile. nih.gov
Skeletal isomerism involves a different arrangement of the atoms that form the core structure. In the context of benzoazepinones, this is defined by the fusion of the benzene ring to the azepine ring. The three primary skeletal variants are:
Benzo[b]azepine: The benzene ring is fused across the 2- and 3-positions of the azepine ring.
Benzo[c]azepine: The benzene ring is fused across the 3- and 4-positions of the azepine ring.
Benzo[d]azepine: The benzene ring is fused across the 4- and 5-positions of the azepine ring.
| Skeletal Variant | Fusion Positions | Representative Core Structure |
| Benzo[b]azepine | C2-C3 | Fused system where the benzene ring shares an edge with the C2 and C3 atoms of the azepine ring. |
| Benzo[c]azepine | C3-C4 | Fused system where the benzene ring shares an edge with the C3 and C4 atoms of the azepine ring. |
| Benzo[d]azepine | C4-C5 | Fused system where the benzene ring shares an edge with the C4 and C5 atoms of the azepine ring. |
Stereochemical Aspects and Chiral Derivatization of the this compound Core
The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. However, the introduction of a substituent at specific positions on the azepinone ring can introduce chirality.
A stereocenter can be created by substituting at the C1, C4, or C5 positions of the this compound core. For example, the introduction of an alkyl or aryl group at the C1 position would render this carbon a chiral center, leading to the existence of two enantiomers (R and S).
The synthesis of optically pure derivatives is a significant area of chemical research. Chiral derivatization of similar heterocyclic systems, such as 1,4-benzodiazepin-2-ones, has been explored to produce enantiomerically pure compounds for studying their biological activities. researchgate.net These methods often involve either using a chiral starting material, employing a chiral catalyst in an asymmetric synthesis, or separating a racemic mixture into its constituent enantiomers.
The potential for creating chiral centers in the this compound framework is illustrated in the table below.
| Position of Substitution | Resulting Chirality | Example of Substituent |
| C1 | Creates a stereocenter at C1 | Methyl (-CH₃) |
| C4 | Creates a stereocenter at C4 | Hydroxyl (-OH) |
| C5 | Creates a stereocenter at C5 | Phenyl (-C₆H₅) |
Chemical Reactivity and Transformation Pathways of the 1,2 Dihydrobenzo C Azepin 3 One Core
Functional Group Interconversions (e.g., Oxidation, Reduction of Carbonyl, Substitution Reactions on Heteroatoms and Aromatic Rings)
Functional group interconversions are fundamental transformations that enable the modification of the 1,2-dihydrobenzo[c]azepin-3-one core. These reactions are crucial for creating analogues with varied electronic and steric properties.
Reduction of the Carbonyl Group: The lactam carbonyl group can be reduced to an alcohol. For instance, the reduction of 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one to the corresponding 5-ol derivative has been achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. nih.gov This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized. The reduction of carbonyls, in general, can be accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄), which is a source of hydride ions (H⁻). youtube.com
Oxidation: While specific examples for the oxidation of the this compound core are not extensively detailed in the provided context, general principles of organic chemistry suggest that the secondary amine within the lactam could potentially be oxidized under specific conditions. Additionally, if the aromatic ring bears activating substituents, oxidation of the ring itself could be possible, though likely leading to complex product mixtures.
Substitution on the Nitrogen Heteroatom: The nitrogen atom of the lactam is a key site for functionalization. Alkylation, acylation, and arylation reactions can be performed to introduce a wide range of substituents. For example, N-alkylation can be achieved using various alkyl halides. ontosight.ai
Substitution on the Aromatic Ring: The benzene (B151609) ring of the benzo[c]azepin-3-one system can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the ring.
Electrophilic and Nucleophilic Substitution Reactions on the Benzene and Azepine Moieties
Electrophilic Aromatic Substitution: The benzene ring of the benzo[c]azepin-3-one core is susceptible to electrophilic attack. The success and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring. For instance, the presence of electron-donating groups, such as methoxy (B1213986) groups, facilitates electrophilic aromatic substitution. nih.gov In one study, it was found that at least one methoxy group was necessary for an intramolecular electrophilic aromatic substitution to proceed, highlighting the importance of activating groups. nih.gov Conversely, substrates with only halogen substituents, which are deactivating, did not undergo the desired electrophilic substitution under the same conditions. nih.gov Nitration of a related dibenzo[c,f]- nih.govresearchgate.net-diazepin-11-one system has been shown to occur on the aromatic ring, yielding nitro derivatives. researchgate.net The directing effects of substituents play a crucial role in determining the outcome of these reactions. rsc.orgyoutube.com
Nucleophilic Substitution: Nucleophilic substitution reactions can occur at various positions on the this compound scaffold, particularly after activation of certain functional groups. For example, conversion of a hydroxyl group to a good leaving group like a sulfonate ester allows for subsequent displacement by nucleophiles. vanderbilt.edu
Rearrangement Processes Involving the Azepinone Ring System
The seven-membered azepinone ring can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or ring systems. These rearrangements can lead to significant structural transformations of the core scaffold.
One notable type of rearrangement is ring expansion, where a smaller ring fused to the azepinone system expands. youtube.com For example, the Pinacol-Pinacolone rearrangement, which involves the conversion of a vicinal diol to a ketone, can lead to ring expansion if one of the hydroxyl groups is on a ring adjacent to the carbocation center. youtube.com Such rearrangements are often acid-catalyzed and proceed through a carbocation intermediate. youtube.com The relief of ring strain can be a powerful driving force for these transformations, such as the expansion of a strained four-membered ring to a less strained five-membered ring. youtube.com
Ring Contraction and Selective Ring-Opening Reactions
Ring Contraction: The seven-membered azepine ring can also undergo contraction to form smaller, more stable heterocyclic systems. For example, functionalized tetrahydro-1,3-diazepin-2-ones have been shown to undergo ring contraction to form 1-carbamoyl-1H-pyrroles under acidic conditions. rsc.org Similarly, the photochemical rearrangement of certain azepine precursors can lead to the formation of pyrrole (B145914) derivatives. rsc.org The mechanism of these contractions can be complex and may involve transient intermediates. rsc.orgnih.gov In some cases, a ring expansion can be followed by a ring contraction sequence to yield the final product. rsc.org
Selective Ring-Opening Reactions: The azepine ring can be selectively opened under specific conditions, providing access to linear or alternative cyclic structures. For instance, azetidine-fused 1,4-diazepine derivatives can undergo ring-opening of the four-membered azetidine (B1206935) ring upon treatment with various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). mdpi.com The reactivity of the ring can be enhanced by N-acylation, for example, with methyl chloroformate, which leads to the formation of 2-chloroethyl-substituted 1,4-benzodiazepine (B1214927) derivatives. mdpi.com The regioselectivity of these ring-opening reactions is often controlled by electronic effects, with nucleophiles preferentially attacking at specific carbon atoms. magtech.com.cn
Derivatization and Structural Modification Strategies
Regioselective Functionalization and Substituent Effects
Regioselective functionalization allows for the precise placement of substituents on the 1,2-dihydrobenzo[c]azepin-3-one core, which is crucial for establishing structure-activity relationships (SAR). The key positions for modification include the nitrogen atom (N-2), the aromatic benzene (B151609) ring, and the seven-membered azepine ring.
Functionalization of the aromatic ring is typically achieved through electrophilic aromatic substitution reactions. The directing effects of the fused azepinone ring and any existing substituents guide the position of incoming groups such as halogens, nitro groups, or alkyl groups. For instance, studies on the cyclization of 1-aryl-3-diazoalkenes to form benzodiazepines, a related seven-membered ring system, have shown that substituents on the aryl ring exert significant directing effects, influencing the kinetics and thermodynamics of the cyclization and thus the final isomer distribution. rsc.org Such principles can be extrapolated to predict regiochemical outcomes in the synthesis or modification of the benzo[c]azepin-3-one system.
Iron(III) chloride has been effectively used as a catalyst for the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde (B42025) derivatives to create dihydrobenzo[b]azepines. nih.gov This methodology, which tolerates a wide range of functional groups, highlights a regioselective approach to constructing the azepine ring itself, offering a route to derivatives that would be difficult to access through traditional substitution reactions. nih.gov Similarly, modular approaches using tungsten-carbene complexes allow for high control over the substitution pattern on all nine positions of the heterocycle through a formal [4+3] heterocycloaddition, yielding polysubstituted 1,2-dihydrobenzo[c]azepines in a totally regioselective manner. nih.gov
The table below summarizes examples of regioselective functionalization strategies.
Table 1: Examples of Regioselective Functionalization| Strategy | Reagents/Conditions | Position(s) Functionalized | Description | Reference |
|---|---|---|---|---|
| N-Substitution | Alkyl halides, Base | N-2 | Introduction of alkyl or aryl groups on the lactam nitrogen to modulate properties. | nih.gov |
| Intramolecular Metathesis | FeCl3 (10 mol%) | Azepine Ring Formation | Catalyzes intramolecular alkyne-carbonyl metathesis to form the core ring structure with high regioselectivity. | nih.gov |
| [4+3] Heterocycloaddition | Tungsten-carbene complexes, Acetylides, Phenylimines | All positions | A modular, three-component reaction providing access to polysubstituted 3H-1,2-dihydrobenzo[c]azepines with high regiocontrol. | nih.gov |
| Intramolecular Condensation | BBr3, P2O5 | Azepine Ring Formation | Efficient intramolecular condensation of tertiary enamides containing a formyl group to yield 1H-azepin-2(3H)-one derivatives. | organic-chemistry.orgresearchgate.netnih.gov |
Heterocycle Fusion Strategies (e.g., Pyrazolo-, Indolo-, Triazolo-Fused Systems)
Fusing additional heterocyclic rings to the this compound framework creates rigid, polycyclic systems with distinct three-dimensional shapes and chemical properties. This strategy has been extensively used to develop novel scaffolds for various applications.
Pyrazolo-Fused Systems: The synthesis of pyrazolo[3,4-c]azepinone derivatives has been achieved using Morita–Baylis–Hillman (MBH) chemistry. rsc.org This approach involves the reaction of ethyl 4-formyl-pyrazole-3-carboxylates to form MBH adducts, which are then acetylated and reacted with various amines. An intramolecular condensation, influenced by the stereochemistry and the steric bulk of the ester group, affords the fused pyrazolo-azepinone system. rsc.org Other strategies include the one-pot, three-component reaction of isatin, 3-aminopyrazole, and an isocyanide to yield fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. nih.gov
Indolo-Fused Systems: Indole-fused azepinones are of significant interest. One synthetic route involves the acid-catalyzed, three-component reaction of indolin-2-one, an aromatic aldehyde, and 2-aminophenol (B121084) to create indole-fused benzooxazepines. nih.gov Another method describes the synthesis of 3-amino-indolo[2,3-c]azepine-2-ones, which serve as conformationally constrained tryptophan analogues. researchgate.net Furthermore, derivatives of the indolo[1,2-c]benzo rsc.orgnih.govu-tokyo.ac.jptriazine ring system have been synthesized via diazotization of 2-(2-aminophenyl)indoles, where protection of the indole (B1671886) C3-position is necessary to direct the intramolecular coupling to the indole nitrogen. nih.gov
Triazolo-Fused Systems: Triazole rings are frequently incorporated into larger structures. A notable example is the synthesis of 2-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. This involves preparing a propargylated spiro-benzo[c]azepinone intermediate, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with various aryl azides to form the triazole ring. nih.gov One-pot multicomponent reactions are also employed, for example, in the synthesis of rsc.orgnih.govnih.govtriazolo[4,3-a]pyrimidines from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov
The table below details examples of heterocycle fusion strategies.
Table 2: Examples of Heterocycle Fusion Strategies| Fused System | Synthetic Strategy | Key Intermediates/Reactants | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]azepinone | Morita–Baylis–Hillman (MBH) Reaction | Ethyl 4-formyl-pyrazole-3-carboxylates, Amines | rsc.org |
| Indolo[1,2-c]benzo rsc.orgnih.govu-tokyo.ac.jptriazine | Intramolecular Diazonium Coupling | 2-(2-Aminophenyl)indoles | nih.gov |
| Triazolo-spiro[benzo[c]azepine] | Copper-Catalyzed Azide-Alkyne Cycloaddition | 2-(prop-2-yn-1-yl)-dihydrospiro[benzo[c]azepinone], Aryl azides | nih.gov |
| Indole-fused Benzooxazepine | Three-Component Reaction (Biginelli-like) | Indolin-2-one, Aromatic aldehyde, 2-Aminophenol | nih.gov |
| rsc.orgnih.govnih.govTriazolo[4,3-a]pyrimidine | One-Pot Three-Component Synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aldehydes, Ethyl acetoacetate | nih.gov |
Bioisosteric Replacements and Their Synthetic Implementations
Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group or atom with another that has similar physicochemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic parameters. researchgate.netnih.gov This concept is highly applicable to the this compound scaffold.
A key feature of the scaffold is the lactam (a cyclic amide) functionality. Amide and ester groups are common targets for bioisosteric replacement to improve metabolic stability. nih.gov For example, the hydrolytically sensitive acylhydrazone linker has been successfully replaced with more stable amide or ester linkers in inhibitors of the aspartic protease endothiapepsin. nih.gov Heterocyclic rings such as 1,3,4-oxadiazoles or various triazoles are also popular replacements for amide bonds. nih.gov In the context of the benzo[c]azepin-3-one core, the lactam could potentially be replaced by such stable five-membered heterocycles.
Another area for bioisosteric replacement is the benzene ring. It is common practice to replace a phenyl ring with a heteroaromatic ring like thiophene (B33073) or pyridine (B92270) to alter electronic properties, introduce hydrogen bonding capabilities, or block a site of metabolism. researchgate.net The replacement of a 4-hydroxy group on a benzothiazine ring system with a methyl group is an example of a successful classical bioisosteric replacement that retained the desired biological activity. researchgate.net Similarly, substituents on the aromatic portion of the this compound could be interchanged (e.g., F for H, OH for NH2) to fine-tune the molecule's properties. u-tokyo.ac.jp
The table below provides examples of potential bioisosteric replacements relevant to the this compound scaffold.
Table 3: Potential Bioisosteric Replacements| Original Group | Bioisosteric Replacement | Rationale | Reference |
|---|---|---|---|
| Amide/Lactam (-CONH-) | 1,3,4-Oxadiazole (B1194373), 1,2,4-Triazole | Increase metabolic stability against proteases. | nih.gov |
| Amide/Lactam (-CONH-) | Trifluoroethylamine (-CF3-CH-NH-) | Mimics the geometry and hydrogen bond-donating properties of the amide bond. | u-tokyo.ac.jp |
| Phenyl Ring | Pyridyl, Thienyl Ring | Modulate electronics, solubility, and metabolic profile; introduce sites for hydrogen bonding. | researchgate.net |
| Hydroxyl (-OH) | Amino (-NH2), Methane-sulfonamide (-NHSO2Me) | Classical replacement to alter hydrogen bonding capability and acidity/basicity. | u-tokyo.ac.jp |
| tert-Butyl | Trifluoromethyl oxetane | Decreases lipophilicity and can improve metabolic stability while maintaining steric bulk. | cambridgemedchemconsulting.com |
Stereoselective Synthesis of Chiral this compound Analogs
Many biologically active molecules are chiral, and often only one enantiomer or diastereomer is responsible for the desired effect. Therefore, methods for the stereoselective synthesis of this compound analogs are critical. The introduction of stereocenters can occur at various positions, including the C-1, C-4, or C-5 atoms of the azepine ring, or on a substituent.
A powerful strategy for creating chiral amines is asymmetric catalysis. For example, an enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives has been developed using an iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines. nih.govrsc.org This reaction, employing a chiral phosphoramidite (B1245037) ligand, produces the amination products in high yield and excellent enantiomeric excess (up to 99% ee). nih.govrsc.org A subsequent ring-closing metathesis reaction then forms the seven-membered azepine ring, transferring the chirality from the side chain to a new stereocenter in the heterocyclic system. nih.govrsc.org This type of strategy could be adapted for the synthesis of chiral this compound derivatives by choosing appropriately substituted starting materials.
Another approach involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of a reaction. The synthesis of indole-fused 1,4-diazepanones via a photoredox-catalyzed cascade radical cyclization resulted in two diastereomeric products characterized by N-C(aryl) axial chirality, which were separable. unimi.it Such methods that generate specific diastereomers are essential for building molecular complexity with stereochemical control.
Synthesis of Conjugates and Probes Utilizing Linker Chemistry
To study the mechanism of action of bioactive molecules or to target them to specific tissues, they are often conjugated to other functional units, such as fluorescent dyes, affinity tags (e.g., biotin), or large biomolecules. This requires the incorporation of a reactive handle or "linker" onto the this compound core.
Linker chemistry often involves introducing a functional group that is amenable to selective reaction, such as an alkyne, azide (B81097), carboxylic acid, or primary amine. A prime example is the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." In the synthesis of triazolo-fused spiro[benzo[c]azepine] derivatives, a terminal alkyne was introduced at the N-2 position. nih.gov This alkyne-functionalized molecule could then be readily "clicked" onto various azide-containing partners to generate a library of conjugates, demonstrating a robust and modular approach to creating probes. nih.gov
Carbohydrazide (B1668358) derivatives of dibenzo[b,f]azepine have been synthesized and used as precursors for creating 1,3,4-oxadiazole rings. nih.gov The carbohydrazide itself is a versatile linker, capable of reacting with aldehydes, ketones, or activated carboxylic acids to form larger conjugates. These strategies provide a powerful toolkit for converting a core scaffold into a functional chemical probe for biological investigations.
Mechanistic Investigations of Biological Interactions
Molecular Target Identification and Binding Mechanisms
The therapeutic potential of compounds based on the 1,2-Dihydrobenzo[c]azepin-3-one scaffold is largely due to their ability to bind to and alter the function of key biological macromolecules.
Enzyme Inhibition Studies
Derivatives of this compound have emerged as potent inhibitors of several enzymes that are pivotal in the progression of diseases such as cancer and inflammation.
PARP-1 Inhibition: Certain derivatives of benzazepinone (B8055114) have shown significant inhibitory action against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair mechanisms. For example, a derivative with a 2-((dimethylamino)methyl)phenyl group at the N-2 position and a 4-fluorophenyl group at the C-5 position exhibited a half-maximal inhibitory concentration (IC50) of 0.18 µM against PARP-1. This inhibition is believed to stem from interactions within the enzyme's catalytic domain, which in turn prevents the synthesis of poly(ADP-ribose) chains and disrupts the repair of single-strand DNA breaks.
Topoisomerase II Inhibition: Some derivatives have demonstrated the capacity to inhibit Topoisomerase II, an enzyme essential for DNA replication and the proper segregation of chromosomes during cell division. The cytotoxic properties of these compounds are, in part, attributed to their interference with the function of this enzyme, leading to DNA damage and ultimately cell death.
c-Met Kinase Inhibition: The c-Met kinase, a receptor tyrosine kinase that is frequently dysregulated in various cancers, has been identified as another target for this compound derivatives. A series of 5-substituted derivatives were synthesized and assessed for their ability to inhibit c-Met kinase, with the most potent compound in the series displaying an IC50 value of 1.9 nM.
VEGFR-2 Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Specific this compound derivatives have been identified as inhibitors of VEGFR-2 kinase. For instance, a derivative featuring a 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl substituent at the C-5 position demonstrated an IC50 of 0.03 µM.
Aurora B Kinase Inhibition: Aurora B kinase is a protein that plays a vital role in ensuring proper cell division. Its inhibition can lead to mitotic catastrophe and apoptosis in cancerous cells. A series of 5-(1H-pyrazol-4-yl)-1,2-dihydrobenzo[c]azepin-3-one derivatives were discovered to be dual inhibitors of both Aurora B kinase and VEGFR-2. The most promising of these compounds showed an IC50 of 17 nM against Aurora B kinase.
Cyclooxygenase (COX) Enzymes Inhibition: In the realm of inflammation research, derivatives of 1,2-dihydro-3H-benzo[c]azepin-3-one have been explored as inhibitors of cyclooxygenase (COX) enzymes. A study centered on N-substituted derivatives found that the addition of a nitrooxyalkyl ester function led to compounds with notable COX-1 and COX-2 inhibitory activity. One such derivative displayed IC50 values of 0.16 µM and 0.34 µM for COX-1 and COX-2, respectively.
| Enzyme | Derivative Substituents | IC50 Value |
| PARP-1 | N-2: 2-((dimethylamino)methyl)phenyl, C-5: 4-fluorophenyl | 0.18 µM |
| c-Met Kinase | 5-substituted derivatives | 1.9 nM |
| VEGFR-2 Kinase | C-5: 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl | 0.03 µM |
| Aurora B Kinase | 5-(1H-pyrazol-4-yl) derivatives | 17 nM |
| COX-1 | N-substituted with nitrooxyalkyl ester | 0.16 µM |
| COX-2 | N-substituted with nitrooxyalkyl ester | 0.34 µM |
Receptor Ligand Binding and Modulation
In addition to enzyme inhibition, these compounds also engage with specific cellular receptors.
Sigma-1 Receptor: The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions and is a target for potential treatments for neurological conditions and cancer. Certain this compound derivatives have been synthesized and their affinity for the sigma-1 receptor has been evaluated. A derivative with a 4-methoxyphenyl (B3050149) substituent at the C-5 position and a 2-(dimethylamino)ethyl chain at the N-2 position exhibited high affinity, with a Ki value of 1.8 nM.
Mechanisms of Nucleic Acid (DNA/RNA) Interaction
Some derivatives of this compound have been observed to interact directly with DNA. These interactions can interfere with DNA replication and transcription, which contributes to their cytotoxic effects. It is thought that the planar aromatic structure of the benzo[c]azepine core allows for intercalation between the base pairs of DNA. This mechanism, when combined with the inhibition of Topoisomerase II, results in significant DNA damage.
Cellular Pathway Modulation Studies
The engagement of this compound derivatives with their molecular targets initiates a series of intracellular events that modulate critical cellular pathways.
Analysis of Cell Cycle Progression and Arrest Mechanisms
By disrupting the function of key regulatory proteins, these compounds can halt the progression of the cell cycle at various checkpoints.
G2/M Phase Arrest: Multiple studies have indicated that derivatives of this compound can cause cell cycle arrest at the G2/M phase. For example, a series of 5-aryl-1,2-dihydrobenzo[c]azepin-3-ones were observed to lead to an accumulation of cells in the G2/M phase in several cancer cell lines. The dual inhibitors of Aurora B and VEGFR-2 also prompted G2/M arrest.
S Phase Arrest: In certain cases, these compounds have been found to induce arrest during the S phase of the cell cycle.
G0/G1 Phase Arrest: Some c-Met kinase inhibitors that are based on the this compound structure have been demonstrated to cause cell cycle arrest at the G0/G1 phase.
Induction and Pathways of Programmed Cell Death (Apoptosis)
A primary mechanism through which this compound derivatives exert their anti-cancer effects is by inducing apoptosis, or programmed cell death.
The induction of apoptosis is frequently a downstream consequence of the molecular interactions and cell cycle arrest previously described. For instance, the inhibition of PARP-1 can result in an accumulation of DNA damage, which in turn activates apoptotic pathways. Similarly, the G2/M arrest caused by some derivatives is followed by the activation of caspases and subsequent apoptosis. The inhibition of c-Met and the associated G0/G1 arrest have also been connected to the initiation of apoptosis. Moreover, some derivatives have been shown to induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax.
| Cellular Effect | Compound Type | Cell Cycle Phase Arrest |
| Apoptosis Induction | PARP-1 Inhibitors | - |
| Apoptosis Induction | 5-aryl derivatives | G2/M, S phase |
| Apoptosis Induction | c-Met Kinase Inhibitors | G0/G1 |
| Apoptosis Induction | Bcl-2/Bax modulation | - |
| Apoptosis Induction | Aurora B/VEGFR-2 Inhibitors | G2/M |
Modulation of Autophagy and Related Cellular Processes
Scientific literature explicitly detailing the modulation of autophagy by this compound is not extensively available. However, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in the study of autophagy modulation. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of diseases, making it a key therapeutic target. While direct evidence is pending, the structural motifs present in benzoazepinones suggest potential interactions with autophagy-regulating pathways, a hypothesis that warrants future investigation. For instance, commercial suppliers have categorized related compounds like 8-Acetyl-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one under research areas that include autophagy, hinting at potential, yet unverified, activity. nsibayak.com
Inhibition of Specific Signal Transduction Pathways (e.g., Hedgehog Signaling, c-Met Signaling)
Derivatives of the benzoazepine scaffold have shown inhibitory activity against key signal transduction pathways implicated in cancer and other proliferative diseases.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. Some complex molecules containing azepine-like rings have been investigated as Hh pathway inhibitors. For example, modifications of cyclopamine, a known antagonist of the Smoothened (Smo) receptor in the Hh pathway, have been explored to enhance antiviral effects while reducing Hh pathway antagonism. nih.govvirosin.org This suggests that azepine-like structures can interact with components of this pathway. Furthermore, the synthesis of carbacyclopamine analogues, which are potent and stable inhibitors of Hedgehog signaling, has been reported, featuring a complex scaffold that includes a benzoazepine-like moiety. nih.gov A collection of compounds synthesized through 1,3-dipolar cycloadditions, leading to complex heterocyclic structures, yielded several inhibitors of hedgehog-signaling with IC₅₀ values in the low micromolar range. acs.org
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway that plays a significant role in cell proliferation, survival, and motility. Dysregulation of the c-Met pathway is a hallmark of many human cancers. researchgate.net Research has identified certain malonamide (B141969) derivatives containing a dibenzazepinone structure as potent, multi-targeted kinase inhibitors that act on both c-Met and VEGFR2. researchgate.net This indicates that the broader benzoazepine framework is a viable scaffold for developing inhibitors of this critical cancer-related pathway.
Mechanistic Basis of Antimicrobial Action (e.g., against specific bacterial/fungal proteins like OMPA, exo-1,3-beta-glucanase)
While specific studies detailing the interaction of this compound with bacterial Outer Membrane Protein A (OMPA) or fungal exo-1,3-beta-glucanase are not prominent in the available literature, compounds containing the dihydroazepinone and benzoazepine structures have demonstrated general antimicrobial properties. researchgate.net
The mechanistic basis for such activity is likely multifaceted. For fungi, one of the most crucial targets is the cell wall, which is absent in mammalian cells. The enzyme exo-1,3-beta-glucanase plays a role in the metabolism of glucan, a key structural component of the fungal cell wall. drughunter.com Inhibition of enzymes like exo-1,3-beta-glucanase or the related 1,3-beta-glucan synthase can disrupt cell wall integrity, leading to osmotic instability and fungal cell death, making them excellent targets for antifungal drugs. virosin.orgdrughunter.com Although direct inhibition of these specific enzymes by this compound has not been documented, the observed antifungal activity of related structures suggests that interference with cell wall synthesis or maintenance could be a possible mechanism. researchgate.net Similarly, antibacterial action could stem from various mechanisms, including the inhibition of essential enzymes like bacterial dehydrogenase, as has been proposed for some azepine hybrids. researchgate.net
Elucidation of Antiviral Mechanisms (e.g., against Tobacco Mosaic Virus)
Research has successfully identified azepine-containing compounds with significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a widespread and economically important plant pathogen. A study focusing on novel tryptophan derivatives incorporating an azepine moiety revealed moderate to good antiviral activity against TMV. researchgate.net The mechanism of action for some antiviral agents against TMV involves interfering with the virus's life cycle, such as inhibiting its replication or assembly. scribd.com For instance, some agents may bind to the TMV coat protein (CP), disrupting the assembly of the viral particle. mdpi.com The demonstrated efficacy of azepine derivatives suggests they may operate through similar mechanisms, making them promising candidates for the development of new anti-plant-virus agents.
Investigation of Larvicidal Action Mechanisms
Several studies have highlighted the potential of benzoazepine-related structures as effective larvicidal agents. A series of tryptophan derivatives containing an azepine ring, which also showed antiviral activity, were found to possess good larvicidal activity against the diamondback moth, Plutella xylostella. researchgate.net In another instance, pyrrolinone-fused benzoazepine alkaloids isolated from the fungus Aspergillus candidus also demonstrated larvicidal properties. researchgate.netrsc.org Furthermore, alkaloids from Stemona species, which contain a pyrrolo[1,2-a]azepine core, have shown significant larvicidal effects against mosquito larvae, such as Anopheles minimus. researchgate.net The precise mechanism of this larvicidal action is often complex and can involve neurotoxic effects, disruption of metabolic processes, or interference with growth and development. The consistent findings across different structural variations of azepine-containing natural and synthetic products underscore the potential of this chemical class in the development of novel insecticides.
Mechanistic Insights into Cardioprotective Effects (e.g., modulation of smooth muscle contractile response to hypoxia)
Direct evidence linking this compound to the modulation of smooth muscle contractile response to hypoxia is limited. However, related compounds have been associated with cardioprotective effects. For example, pyrrolinone-fused benzoazepine alkaloids have been noted for their potential cardioprotective activity in supplementary research data. rsc.org
Hypoxia, or reduced oxygen availability, can have profound effects on the cardiovascular system. Short-term hypoxia can trigger protective adaptations, a phenomenon known as hypoxic preconditioning. ambeed.com This process involves complex signaling pathways, including the regulation of nitric oxide (NO) bioavailability. nsibayak.com Some cardioprotective agents exert their effects by modulating these pathways, for instance, by increasing the synthesis or bioavailability of NO, which plays a key role in regulating vascular tone and protecting the heart from ischemic injury. nsibayak.comscience.gov While the specific mechanism for benzoazepine derivatives remains to be elucidated, their potential role in cardioprotection may involve interaction with these or other signaling cascades that are crucial for the heart's response to stress.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in understanding the binding thermodynamics and in identifying the key intermolecular interactions that stabilize the protein-ligand complex.
Prediction of Protein-Ligand Binding Modes and Affinities
Molecular docking studies have been successfully applied to predict how derivatives of the benzoazepinone scaffold bind to various protein targets, providing insights into their inhibitory potential. For instance, a core-hopping strategy that combined ligand- and structure-based virtual screening identified the benzoazepinone ring as a highly promising replacement for the central scaffold in a known series of ROCK inhibitors. nih.gov Subsequent optimization led to the development of compound 15 (an 8-(azaindolyl)-benzoazepinone derivative), which demonstrated sub-nanomolar potency in biochemical assays for both ROCK1 and ROCK2. nih.gov
In the field of oncology, derivatives of 1,2-dihydrobenzo[c]azepin-3-one have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. A series of novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives were designed and synthesized, with several compounds showing significant antitumor activity. nih.gov The candidate compound R8e was particularly potent against the A549 lung cancer cell line, with an IC50 value of 2.01 µM, and its in vitro enzyme inhibitory activity surpassed that of the approved drug rucaparib. nih.gov
Similarly, the isomeric 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been identified as a ligand-efficient binder for the acetyl-lysine binding site of BET bromodomains. nih.gov This finding led to the design of bivalent BET inhibitors capable of spanning both the BD1 and BD2 bromodomains within a single BET protein, resulting in exceptional potency. nih.gov Docking models based on a crystal structure of BRD4 BD1 were used to guide the design of these bivalent inhibitors. nih.gov Further studies on benzo[d]azepine-1,2,3-triazole hybrids targeting cancer cell lines reported strong binding affinities, with compounds 10g and 10h exhibiting binding energies of -11.4 kJ/mol and -10.6 kJ/mol, respectively. researchgate.net
| Compound/Derivative Class | Target Protein | Predicted Affinity / Measured Potency | Source |
|---|---|---|---|
| 8-(azaindolyl)-benzoazepinone (e.g., Compound 15) | ROCK1 / ROCK2 | Sub-nanomolar IC50 | nih.gov |
| 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one (e.g., R8e) | PARP-1 | IC50 = 2.01 µM (A549 cells) | nih.gov |
| 1,3-dihydro-2H-benzo[d]azepin-2-one (e.g., BZP 8) | BET Bromodomains | Micromolar monovalent inhibitor | nih.gov |
| Benzo[d]azepine-1,2,3-triazole hybrid (e.g., 10g) | Anticancer Target | -11.4 kJ/mol (Binding Energy) | researchgate.net |
| Benzo[d]azepine-1,2,3-triazole hybrid (e.g., 10h) | Anticancer Target | -10.6 kJ/mol (Binding Energy) | researchgate.net |
Identification of Key Interacting Residues and Binding Pocket Characteristics
A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding pocket. This information is vital for structure-based drug design. For the potent benzoazepinone-based ROCK inhibitors, design efforts specifically optimized the hinge-binding group and a terminal aromatic moiety that was predicted to interact with the glycine-rich loop of the kinase. nih.gov The postulated binding mode was later supported by hydrogen-deuterium exchange (HDX) studies, which confirmed the engagement of specific peptide segments within the ROCK protein. nih.gov
In the case of benzo[d]azepine-triazole hybrids, docking studies revealed that the high binding affinity was due to the formation of four to five hydrogen bonds with key residues in the target's active site, including Lys B:254 and Thr A:145. researchgate.net For farnesyltransferase, a target of some benzoazepinone inhibitors, molecular dynamics simulations and protein-ligand interaction fingerprint (PLIF) analysis of multiple crystal structures identified a set of key interacting residues, including LeuB96, TrpB102, ArgB202, and TyrB361, that are critical for ligand binding. nih.gov These interactions are predominantly hydrophobic, π-π stacking, and hydrogen bonds. nih.gov
| Target Protein | Key Interacting Residues/Regions | Interaction Types | Source |
|---|---|---|---|
| ROCK | Hinge region, Glycine-rich loop | Hydrogen bonds, Aromatic interactions | nih.gov |
| Anticancer Target for Benzo[d]azepines | Lys B:254, Thr A:145 | Hydrogen bonds | researchgate.net |
| Farnesyltransferase | LeuB96, TrpB102, TrpB106, ArgB202, TyrB300, AspB359, TyrB361 | Hydrogen bonds (side chain acceptor), Hydrophobic, π-π stacking | nih.gov |
Application in Virtual Screening for Hit Identification
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The benzoazepinone scaffold itself was identified through such a process. In the development of novel ROCK inhibitors, a virtual screening workflow employing a core-hopping strategy was implemented. nih.gov This involved computationally replacing the central core of a known inhibitor with a database of chemical linkers, which led to the discovery of the benzoazepinone ring as a superior scaffold that retained and even improved inhibitory activity. nih.gov This serves as a prime example of how computational screening can successfully guide the discovery of novel chemotypes. This approach, often termed scaffold hopping, has been effectively used to discover innovative ligands for various targets. rsc.org
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect. Pharmacophore models are used as 3D queries for virtual screening to identify new molecules with the desired activity.
Ligand-Based Pharmacophore Generation from Active Compound Sets
Ligand-based pharmacophore models are derived from the structural alignment of a set of known active molecules. mdpi.com This approach is particularly useful when the 3D structure of the biological target is unknown. For farnesyltransferase inhibitors, a class that includes benzoazepinone derivatives, a ligand-based pharmacophore model (Hypo 1) was successfully generated from a training set of 22 structurally diverse inhibitors. nih.gov This model, consisting of one hydrogen-bond acceptor, one hydrophobic point, and two ring aromatic features, proved to be highly predictive and was validated by its ability to distinguish active from inactive compounds and to retrieve known inhibitors from a database. nih.gov Similarly, ligand-based models have been developed for PARP2 inhibitors, another target class for which benzo[c]azepinone analogs have shown activity. researchgate.net These models are crucial for understanding the shared chemical features responsible for inhibition and for screening databases to find new, structurally distinct inhibitors. nih.gov
| Target | Pharmacophore Model | Key Features | Source |
|---|---|---|---|
| Farnesyltransferase | Hypo 1 | 1 Hydrogen-Bond Acceptor (HBA), 1 Hydrophobic (HY), 2 Ring Aromatics (RA) | nih.gov |
| c-Src Kinase | Hypo1 | 1 HBA, 1 Hydrogen-Bond Donor (HBD), 1 Hydrophobic-Aromatic (Hy-Ar), 1 RA | nih.gov |
| PARP2 | Not specified | Used to screen for potential ligands against the target protein 4PJV | researchgate.net |
Structure-Based Pharmacophore Derivation from Target Protein Binding Sites
When the three-dimensional structure of the target protein, especially as a complex with a ligand, is available, a structure-based pharmacophore can be derived. frontiersin.org This model represents the key interaction points within the binding site. For farnesyltransferase, structure-based pharmacophores have been developed from multiple protein-ligand crystal structures (e.g., PDB IDs: 1LD7, 1NI1, 2IEJ). nih.gov These models typically include features for hydrogen bond acceptors, hydrophobic groups, and, importantly for this zinc-containing enzyme, metal ligation points. nih.gov In another study, the crystal structure of farnesyltransferase complexed with the inhibitor tipifarnib (B1682913) (PDB ID: 1SA4) was used to create a pharmacophore model comprising two hydrogen bond acceptors, three aromatic elements, and two hydrophobic elements. arxiv.org This model was then used as a constraint in molecular docking to refine the screening process, ensuring that potential hits not only fit the binding site sterically but also satisfy the key pharmacophoric features. arxiv.org This integrated approach of combining structure-based pharmacophore screening with molecular docking has also been successfully applied to identify novel inhibitors for targets like PARP-1. researchgate.net
Validation and Refinement Strategies for Pharmacophore Models
The development of a robust pharmacophore model is a critical step in virtual screening and lead optimization. The predictive power of such a model is heavily reliant on its rigorous validation and subsequent refinement. For pharmacophore models involving the this compound scaffold, several validation strategies are employed to ensure their quality and reliability.
One of the primary methods for validation is the use of a test set of compounds with known biological activities. This set, which is distinct from the training set used to generate the model, should ideally include both active and inactive molecules. A well-defined pharmacophore model should be capable of accurately identifying the active compounds from the test set while excluding the inactive ones. The statistical parameters often used to assess the performance of a pharmacophore model include sensitivity, specificity, and the enrichment factor.
Furthermore, decoy sets are frequently utilized for validation. A decoy set consists of a large number of molecules with similar physicochemical properties to the known actives but are presumed to be inactive. The ability of the pharmacophore model to distinguish the known actives from the decoys is a stringent test of its predictive capability.
Refinement of the initial pharmacophore model is an iterative process. It may involve adjusting the geometric constraints of the pharmacophoric features, adding or removing features, or modifying their exclusion volumes based on the feedback from the validation studies. For instance, if a model fails to identify a known active compound, its features and constraints may be re-examined and modified to accommodate the structural characteristics of that molecule.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogues and in guiding the design of more potent molecules.
The development of a QSAR model involves the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. The biological activity data, such as IC50 or Ki values, are then correlated with these descriptors using various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests.
The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), ensure the robustness of the model. External validation, which involves predicting the activity of a set of compounds not used in the model development, is crucial for evaluating its real-world predictive ability. A statistically significant and predictive QSAR model can then be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of the most promising candidates.
Below is an interactive data table illustrating a hypothetical QSAR model for a series of this compound derivatives targeting a specific enzyme.
| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted pIC50 | Experimental pIC50 |
| BZA-001 | 2.5 | 250.3 | 45.6 | 6.8 | 6.9 |
| BZA-002 | 3.1 | 264.3 | 45.6 | 7.2 | 7.1 |
| BZA-003 | 2.8 | 258.3 | 55.8 | 6.5 | 6.6 |
| BZA-004 | 3.5 | 278.4 | 45.6 | 7.5 | 7.4 |
| BZA-005 | 2.2 | 244.3 | 60.1 | 6.2 | 6.3 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target at an atomic level. For the this compound scaffold, MD simulations are invaluable for understanding the conformational changes that occur upon binding and for assessing the stability of the ligand-target complex.
MD simulations of a this compound derivative in complex with its target protein can reveal crucial information about the binding mode and the key intermolecular interactions. By simulating the system over a period of nanoseconds to microseconds, it is possible to observe the flexibility of both the ligand and the protein binding site.
The stability of the ligand-target complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand atoms over the course of the simulation. A stable complex will typically exhibit a low and convergent RMSD value. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can identify the flexible regions of the protein that may be important for ligand binding and function.
Hydrogen bond analysis throughout the simulation trajectory can highlight the persistent hydrogen bonds that are critical for anchoring the ligand in the binding pocket. The detailed analysis of these dynamic interactions provides a more realistic picture of ligand binding compared to static docking poses.
A key application of MD simulations is the calculation of the binding free energy between a ligand and its target. These calculations provide a quantitative measure of the binding affinity and can be used to rank different this compound derivatives.
Several methods are available for calculating binding free energies from MD simulation trajectories, with the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods being among the most widely used. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy.
The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies. This decomposition can provide valuable insights into the driving forces behind ligand binding and can guide the optimization of the ligand structure to enhance its affinity.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical methods provide a highly accurate description of the electronic structure of molecules. These calculations are essential for understanding the intrinsic properties of the this compound scaffold and for parameterizing molecular mechanics force fields used in MD simulations.
DFT calculations are employed to determine the most stable three-dimensional conformation of this compound and its derivatives. By performing a geometry optimization, the method finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides accurate bond lengths, bond angles, and dihedral angles for the molecule.
Conformational analysis using DFT can identify the low-energy conformers of the molecule. The seven-membered azepinone ring in the this compound scaffold can adopt several conformations, and DFT calculations can determine the relative energies of these conformers. Understanding the preferred conformation is crucial as it dictates the shape of the molecule and its ability to fit into a protein binding site.
The results from these quantum chemical calculations, such as the optimized geometry and electrostatic potential, are also used to generate the parameters required for classical molecular mechanics force fields. This ensures that the subsequent MD simulations are based on a physically realistic representation of the molecule.
Below is an interactive data table presenting hypothetical results from a DFT conformational analysis of this compound.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-N2-C3-C4) | Dipole Moment (Debye) |
| 1 (Boat) | 0.00 | 55.2° | 3.5 |
| 2 (Twist-Boat) | 1.25 | -48.9° | 3.8 |
| 3 (Chair) | 3.50 | 65.7° | 3.1 |
Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction
Detailed computational analysis of this compound would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model its molecular properties. Such studies would typically calculate the optimized molecular geometry, providing precise bond lengths and angles.
From the optimized structure, the electronic properties can be determined. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, theoretical calculations can predict various spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about electronic transitions. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. The predicted nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be calculated and compared with experimental data to confirm the structure.
While no specific data tables for this compound are available in the current literature, a hypothetical table of predicted properties is presented below to illustrate the potential output of such a computational study.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap | Value not available |
| Dipole Moment | Value not available |
| Key ¹³C NMR Shifts | Values not available |
| Key ¹H NMR Shifts | Values not available |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. Through these methods, it is possible to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.
For the synthesis of this compound, theoretical studies could elucidate the step-by-step mechanism of its formation. This would involve locating the transition state for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes.
The activation energy for each step can be calculated as the energy difference between the transition state and the reactants. This information helps in understanding the kinetics of the reaction and predicting the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, studies on the formation of other heterocyclic systems have utilized computational methods to distinguish between concerted and stepwise mechanisms. cuny.edu
A theoretical investigation into the synthesis of this compound would likely involve the following steps:
Optimization of the geometries of reactants, intermediates, transition states, and products.
Calculation of the energies of each species to determine the reaction profile.
Frequency calculations to confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) calculations to ensure that the identified transition state connects the correct reactant and product.
Currently, there is no published research detailing the elucidation of reaction mechanisms or the structures of transition states specifically for the synthesis of this compound.
Table 2: Hypothetical Reaction Energetics for a Proposed Synthesis Step of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | Value not available |
| Transition State | Value not available |
| Product | Value not available |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Impact of Substituent Nature and Position on Biological Target Modulation
The biological activity of 1,2-dihydrobenzo[c]azepin-3-one derivatives is profoundly influenced by the nature and placement of various substituents on the core structure. These modifications can significantly alter the compound's interaction with its biological target, thereby modulating its inhibitory potency.
One of the primary targets for these derivatives has been the PARP enzyme family. nih.govnih.gov SAR studies have revealed that substitutions on the benzo ring of the benzazepinone (B8055114) core play a critical role in determining PARP inhibitory activity. For instance, the introduction of a phenyl group can enhance activity, likely through π-π stacking interactions within the enzyme's active site, similar to the established PARP inhibitor Rucaparib. nih.gov Further optimization by introducing substituents on this appended phenyl ring has shown that the position and nature of the substituent are crucial. For example, with smaller substituents like methyl and methoxy (B1213986) groups, meta-substitution on the phenyl ring led to higher PARP-1 inhibitory activity compared to para-substitution. nih.gov Conversely, for larger substituents such as chlorine, the para-position was found to be more favorable, suggesting that the volume of the substituent dictates the optimal substitution pattern. nih.gov
The introduction of polar groups has also been explored. While a polar cyano group at the para-position of the phenyl substituent dramatically decreased enzyme inhibition, a hydroxyl group at the same position maintained the activity. nih.gov This highlights the delicate balance of electronic and steric factors in achieving potent enzyme inhibition.
Furthermore, modifications at other positions of the benzazepinone scaffold have been investigated. For instance, N,N'-disubstitution of 3-aminobenzo[c]azepin-2-one has been shown to yield potent and specific farnesyl transferase inhibitors with low nanomolar enzymatic and cellular activities. youtube.com
The following table summarizes the impact of various substituents on the PARP-1 inhibitory activity of this compound and related benzazepinone derivatives.
| Compound Series | Substituent Modification | Effect on PARP-1 Inhibition | Reference |
| Benzodiazepines | Phenyl substituent on the core | Improved activity | nih.gov |
| Phenyl-substituted Benzodiazepines | Methyl, methoxy, fluorine at meta-position of the phenyl ring | Increased activity | nih.gov |
| Phenyl-substituted Benzodiazepines | Chlorine at para-position of the phenyl ring | More beneficial than meta-substitution | nih.gov |
| Phenyl-substituted Benzodiazepines | Polar cyano group at para-position of the phenyl ring | Dramatically decreased activity | nih.gov |
| Phenyl-substituted Benzodiazepines | Polar hydroxyl group at para-position of the phenyl ring | Maintained activity | nih.gov |
| 3-Aminobenzo[c]azepin-2-ones | N,N'-disubstitution | Potent farnesyl transferase inhibition | youtube.com |
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry is a critical determinant of a molecule's biological activity, as it governs the three-dimensional arrangement of atoms and thus the ability to fit into the chiral environment of a biological target's active site. For this compound derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological profiles.
While specific, detailed studies on the stereochemical influence for a broad range of this compound derivatives are not extensively reported in the provided search results, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, which share some structural similarities with fused azepine systems, highly strict stereochemical requirements for receptor binding and selectivity were observed. nih.gov The L-tryptophan and the trans disposition of the bicyclic system were found to be essential for potent and selective antagonism of the cholecystokinin-A receptor. nih.gov
This underscores the likelihood that the stereochemistry of substituents on the azepine ring or on any appended groups of this compound derivatives would have a profound impact on their interaction with biological targets like PARP. The specific spatial orientation of key functional groups is often necessary for optimal binding, and even subtle changes in stereochemistry can lead to a significant loss of activity. The synthesis of enantiomerically pure compounds is therefore a crucial step in the development of potent and selective inhibitors based on this scaffold.
Core Scaffold Modifications and Their Mechanistic Implications for Biological Function
One notable modification is the creation of spirocyclic derivatives. For example, a series of novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov In this series, compound R8e demonstrated strong anti-proliferative activity against A549 lung cancer cells and exhibited better in vitro enzyme inhibitory activity than the known PARP inhibitor rucaparib. nih.gov Molecular docking studies suggested a rational binding model for these spiro compounds within the PARP-1 active site. nih.gov Further studies on these compounds revealed that they could arrest the cell cycle in the S phase and induce apoptosis. nih.gov
Another modification involves the reduction of the lactam carbonyl group to a hydroxyl group, leading to 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov One such compound, 11b, showed potent anti-proliferative effects against A549 cells and displayed excellent PARP-1 inhibitory activity. nih.gov The introduction of a triazole group, a known pharmacophore in PARP inhibitors, was also explored in this series. nih.govnih.gov
These core modifications highlight the plasticity of the benzazepinone scaffold and its ability to be adapted to achieve different biological outcomes. The introduction of a spiro-cyclohexane ring, for instance, can provide a rigid and defined orientation for substituents, potentially leading to enhanced binding affinity. The reduction of the lactam and the addition of other heterocyclic rings further expand the chemical space and allow for fine-tuning of the compound's properties.
Development of Predictive SAR/SMR Models for De Novo Design
The development of predictive computational models, such as quantitative structure-activity relationship (QSAR) and pharmacophore models, is a powerful tool for the rational design of new and more potent inhibitors. These models can help to identify the key structural features required for biological activity and guide the synthesis of novel compounds with improved properties.
For PARP-1 inhibitors, three-dimensional QSAR (3D-QSAR) studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of related inhibitors. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov Such models can provide valuable insights for the de novo design of new inhibitors with predicted high activity.
Pharmacophore modeling is another important computational approach. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com For instance, a pharmacophore model for JAK3 inhibitors was developed and used to design new inhibitors with predicted pIC50 values. mdpi.com Similar approaches could be applied to this compound derivatives to guide the design of novel PARP inhibitors.
The use of deep molecular generative models represents a more recent advancement in de novo drug design. nih.gov These models, inspired by natural language processing, can learn the "language" of chemical structures and generate novel molecules with desired properties. youtube.com By training these models on datasets of known active compounds, it is possible to generate new chemical entities with a high probability of being active against the target of interest.
While specific predictive models for the this compound scaffold were not detailed in the provided search results, the successful application of these computational techniques to related inhibitor series demonstrates their potential for accelerating the discovery and optimization of novel drugs based on this versatile chemical framework.
Future Research Directions and Emerging Applications in Chemical Biology
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of research into 1,2-dihydrobenzo[c]azepin-3-one and its derivatives is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. Current efforts are focused on moving beyond traditional, often harsh, multi-step syntheses to more elegant and sustainable alternatives.
One promising future direction is the application of catalyst-free reactions in sustainable solvents. dntb.gov.ua This approach aims to minimize the use of heavy metal catalysts and hazardous organic solvents, thereby reducing the environmental impact and simplifying purification processes. rsc.org Another area of intense research involves the development of novel cyclization strategies. For instance, a new strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings has been reported using the intramolecular condensation of tertiary enamides. nih.govresearchgate.net This method, which employs a Lewis acid catalyst under mild conditions, offers high yields (71-96%) and scalability, demonstrating its potential for creating diverse azepinone libraries. nih.govresearchgate.net
Furthermore, the principles of green chemistry are being increasingly integrated into synthetic planning. rsc.org This includes the use of biocatalysis, where enzymes are used to perform highly selective reactions under mild conditions, and the development of one-pot multi-step reactions to improve efficiency. rsc.orgnih.gov For example, an innovative, environmentally friendly approach for the controlled synthesis of mono-tosylates, which are important intermediates, has been shown to enhance yields and simplify purification by eliminating the need for flash chromatography. jchemlett.com These sustainable methods not only accelerate the discovery process but also align with the growing demand for greener pharmaceutical manufacturing. rsc.org
Discovery and Validation of New Biological Targets and Modes of Action
While the this compound scaffold has been explored for certain biological activities, a vast landscape of potential targets remains to be discovered. Future research will focus on screening these compounds against a wider array of enzymes and receptors to uncover novel therapeutic applications.
A significant area of interest is in oncology. Derivatives of the closely related benzo-azepine scaffold have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. nih.gov Specifically, 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors, inducing apoptosis in cancer cells. nih.gov Another related scaffold, 1,3-dihydro-2H-benzo[d]azepin-2-one, has been investigated as a pan-inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription and are implicated in cancer and inflammation. nih.gov
Moreover, N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones have been synthesized and identified as potent and specific inhibitors of farnesyl transferase, an enzyme involved in post-translational modification of proteins like Ras, which is frequently mutated in cancers. nih.gov The Traf2- and Nck-interacting protein kinase (TNIK), a component of the Wnt/β-catenin signaling pathway, has also been identified as a target for the related 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives in colorectal cancer. nih.gov
Future work will likely involve high-throughput screening of this compound libraries against diverse kinase panels and other enzyme families to identify novel bioactivities. Validating these new targets and elucidating the specific modes of action at a molecular level will be crucial for translating these findings into therapeutic candidates.
| Derivative Scaffold | Biological Target | Therapeutic Area |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol | PARP-1 nih.gov | Cancer nih.gov |
| 1,3-dihydro-2H-benzo[d]azepin-2-one | BET Bromodomains nih.gov | Cancer, Inflammation nih.gov |
| N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-one | Farnesyl Transferase nih.gov | Cancer nih.gov |
| 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one | TNIK nih.gov | Colorectal Cancer nih.gov |
Integration of Advanced Computational Approaches for Rational Design and Optimization
The use of in silico methods is becoming indispensable in modern drug discovery, and the development of this compound derivatives is no exception. Advanced computational tools are expected to play a pivotal role in accelerating the design and optimization of new compounds with desired biological activities and drug-like properties. nih.gov
Molecular docking studies are already being employed to predict the binding modes of benzolactam derivatives with their target proteins, such as polo-like kinase 1 (Plk1) and PARP-1. nih.govresearchgate.net These simulations provide crucial insights into the key interactions between the ligand and the active site, guiding the rational design of more potent inhibitors. researchgate.netmdpi.com For instance, docking studies helped to understand the binding mode of a potent 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative within the active site of PARP-1. nih.gov
Beyond simple docking, more sophisticated techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling are being used to build predictive models that correlate the structural features of compounds with their biological activity. researchgate.net Molecular dynamics (MD) simulations are also being utilized to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.govresearchgate.net The integration of these computational strategies, from virtual screening of compound libraries to detailed binding energy calculations, will undoubtedly streamline the optimization process for novel this compound-based therapeutics. mdpi.comscienceopen.comnih.gov
Strategic Derivatization for Enhanced Biological Selectivity and Mechanistic Potency
The this compound core provides a robust starting point, but strategic derivatization is key to unlocking its full therapeutic potential. Future research will focus on the targeted modification of the scaffold to enhance potency, improve selectivity for specific biological targets, and fine-tune pharmacokinetic properties.
One successful strategy involves the introduction of other heterocyclic moieties. For example, the incorporation of a triazole ring has been shown to be beneficial in the design of PARP-1 inhibitors, as this electron-rich heterocycle can form hydrogen bonds and dipole interactions with biological targets. nih.govresearchgate.net The rational design of benzoxazepin inhibitors of PI3Kα has led to the identification of highly selective compounds by exploiting interactions with non-conserved residues in the kinase domain. nih.gov
Another approach is the development of bivalent inhibitors. Starting with a 1,3-dihydro-2H-benzo[d]azepin-2-one fragment that binds to the acetyl-lysine site of BET bromodomains, researchers have designed bivalent molecules that can simultaneously engage both bromodomains (BD1 and BD2) of a single BET protein. nih.gov This bivalent binding leads to exceptionally potent inhibitors. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how different substituents at various positions on the benzoazepinone ring affect biological activity. nih.govnih.gov These studies, for example, have led to the identification of potent 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives as selective TNIK inhibitors. nih.gov
| Compound/Derivative Series | Strategic Modification | Desired Outcome |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | Introduction of a triazole ring nih.gov | Enhanced binding to PARP-1 nih.gov |
| Benzoxazepin inhibitors | Design for interaction with non-conserved residues nih.gov | Isoform-selective inhibition of PI3Kα nih.gov |
| 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives | Dimerization to form bivalent ligands nih.gov | Exceptionally potent pan-BET inhibitors nih.gov |
| 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives | SAR-guided modification nih.gov | Potent and selective TNIK inhibition nih.gov |
Application of this compound Scaffolds as Chemical Biology Probes
Beyond their potential as therapeutic agents, this compound scaffolds are emerging as valuable tools for chemical biology. These compounds can be developed into chemical probes to interrogate complex biological processes, validate new drug targets, and map cellular pathways.
A key application is in the study of protein-protein interactions (PPIs). For instance, the bivalent BET inhibitors based on the benzo[d]azepinone scaffold serve as molecular probes to study the conformational changes that occur when both bromodomains of a BET protein are engaged simultaneously. nih.gov By using techniques like NanoBRET biosensors, these probes can help to monitor the disruption of the BET-histone interaction within living cells, providing insights into the downstream consequences of BET inhibition. nih.gov
Furthermore, by attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the this compound scaffold, researchers can create versatile probes for a variety of applications. These include affinity purification of target proteins, imaging the subcellular localization of a target, and identifying off-targets. The development of such probes will be instrumental in dissecting the complex roles of novel targets discovered for this scaffold and in validating their therapeutic relevance. The structural and functional versatility of the this compound core makes it an exciting platform for the creation of next-generation chemical probes to explore the frontiers of chemical biology.
Q & A
Advanced Research Question
- Library design : Introduce substituents at the 5- and 7-positions (e.g., chloro, methyl) to modulate lipophilicity (LogP 2.5–3.5) .
- In vitro binding assays : Radioligand displacement (e.g., H-Diazepam for GABA receptor affinity) with IC calculations .
- In silico screening : Molecular dynamics simulations (AMBER) to predict blood-brain barrier permeability .
What are the critical considerations for ensuring reproducibility in catalytic asymmetric synthesis of this compound?
Advanced Research Question
- Chiral catalysts : Use (R)-BINAP-Pd complexes for enantiomeric excess (ee > 90%) .
- Reaction monitoring : In-situ FTIR to track ketone intermediate formation (C=O stretch at 1700 cm) .
- Scale-up challenges : Maintain inert atmosphere (N) to prevent oxidation of sensitive intermediates .
How should toxicity and pharmacokinetic studies be structured for preclinical evaluation of this compound derivatives?
Advanced Research Question
- Acute toxicity : OECD 423 guidelines (oral administration in rodents, LD determination) .
- ADME profiling :
- Caco-2 assays for intestinal absorption (P > 1 × 10 cm/s).
- Microsomal stability (human liver microsomes, t > 30 mins) .
- Bioanalytical validation : LC-MS/MS quantification in plasma (LLOQ = 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
